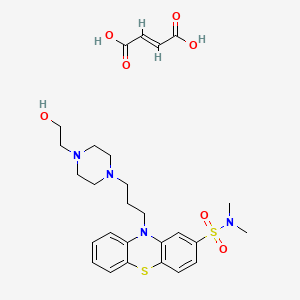
Thioproperazine Difumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioproperazine Difumarate is a potent neuroleptic compound primarily used in the management of acute and chronic schizophrenia, including cases that are refractory to more common neuroleptics. It is also used to treat manic syndromes . The compound is known for its marked cataleptic and antiapomorphine activity, with relatively slight sedative, hypothermic, and spasmolytic effects . This compound has a molecular formula of C30H38N4O10S2 and a molecular weight of 678.77 g/mol .
Métodos De Preparación
The synthesis of Thioproperazine involves several key steps:
Thioether Formation: The reaction between 2-Aminothiophenol and 4-Chloro-N,N-Dimethyl-3-Nitrobenzenesulfonamide forms 4-(2-aminophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzenesulfonamide.
Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction with cuprous bromide to yield 4-[(2-Bromophenyl)-thio]-N,N’-dimethyl-3-nitrobenzenesulfonamide.
Bechamp Reduction: The product is then reduced to 3-Amino-4-((2-bromophenyl)thio)-N,N-dimethylbenzenesulphonamide.
Goldberg Reaction: This step completes the formation of the phenothiazine ring, resulting in N,N-dimethyl-10H-phenothiazine-2-sulfonamide.
Sidechain Attachment: Finally, the sidechain is attached via a sodamide reaction with 1-(3-Chloropropyl)-4-Methylpiperazine, yielding Thioproperazine.
Análisis De Reacciones Químicas
Thioproperazine Difumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Thioproperazine can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include cuprous bromide for Sandmeyer reactions and reducing agents like iron in Bechamp reductions.
Aplicaciones Científicas De Investigación
Thioproperazine Difumarate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the synthesis of phenothiazine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems and receptor binding.
Mecanismo De Acción
Thioproperazine acts as an antagonist on various postsynaptic receptors:
Dopaminergic Receptors: It blocks subtypes D1, D2, D3, and D4, affecting both productive and unproductive symptoms of schizophrenia.
Serotonergic Receptors: It acts on 5-HT1 and 5-HT2 receptors, providing anxiolytic, antidepressive, and antiaggressive effects.
Histaminergic Receptors: It blocks H1 receptors, leading to sedation and antiemetic effects.
Alpha Receptors: It affects alpha1 and alpha2 receptors, causing antisympathomimetic effects.
Muscarinic Receptors: It blocks M1 and M2 receptors, leading to anticholinergic symptoms.
Comparación Con Compuestos Similares
Thioproperazine is part of the phenothiazine group of antipsychotics. Similar compounds include:
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.
Perphenazine: Used for its antipsychotic and antiemetic properties. Thioproperazine is unique due to its potent neuroleptic effects with relatively slight sedative and hypotensive actions
Propiedades
Fórmula molecular |
C27H36N4O7S2 |
|---|---|
Peso molecular |
592.7 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide |
InChI |
InChI=1S/C23H32N4O3S2.C4H4O4/c1-24(2)32(29,30)19-8-9-23-21(18-19)27(20-6-3-4-7-22(20)31-23)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,5,10-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
MDUVRTGSAKNTRG-WLHGVMLRSA-N |
SMILES isomérico |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12297335.png)
![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)
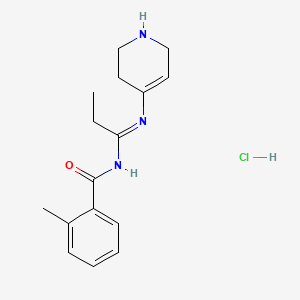
![6alpha-[(R)-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt](/img/structure/B12297353.png)
![12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-one](/img/structure/B12297360.png)
![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)
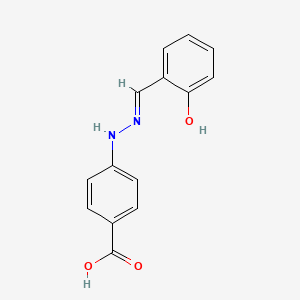
![(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B12297381.png)
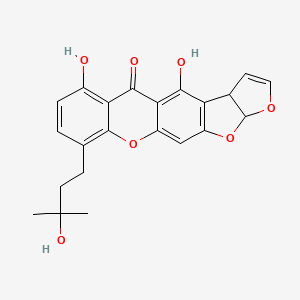

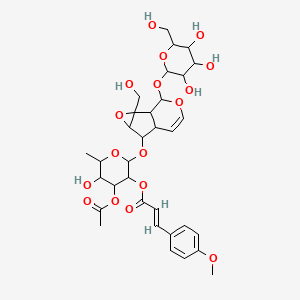

![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-](/img/structure/B12297413.png)

